molecular formula C11H12N2O4 B14846654 Methyl 6-acetyl-4-(acetylamino)pyridine-2-carboxylate

Methyl 6-acetyl-4-(acetylamino)pyridine-2-carboxylate

Cat. No.: B14846654
M. Wt: 236.22 g/mol
InChI Key: TWOQXBIQUISCFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-acetyl-4-(acetylamino)pyridine-2-carboxylate is a complex organic compound belonging to the pyridine family This compound is characterized by its unique structure, which includes an acetyl group, an acetylamino group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-acetyl-4-(acetylamino)pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the acetylation of 4-amino-2-carboxypyridine followed by esterification. The reaction conditions often require the use of acetic anhydride as the acetylating agent and methanol as the esterifying agent, with a catalyst such as sulfuric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems can be employed to enhance yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-acetyl-4-(acetylamino)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 6-acetyl-4-(acetylamino)pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 6-acetyl-4-(acetylamino)pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetylamino-2-carboxylate: Lacks the 6-acetyl group, which may affect its reactivity and applications.

    6-Acetyl-4-amino-2-carboxypyridine: Lacks the ester group, which influences its solubility and chemical behavior.

Uniqueness

Methyl 6-acetyl-4-(acetylamino)pyridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

methyl 4-acetamido-6-acetylpyridine-2-carboxylate

InChI

InChI=1S/C11H12N2O4/c1-6(14)9-4-8(12-7(2)15)5-10(13-9)11(16)17-3/h4-5H,1-3H3,(H,12,13,15)

InChI Key

TWOQXBIQUISCFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)NC(=O)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.